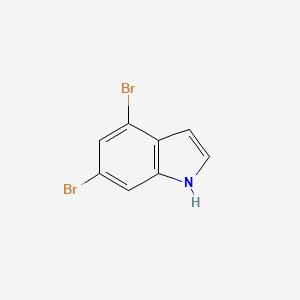

4,6-dibromo-1H-indole

Vue d'ensemble

Description

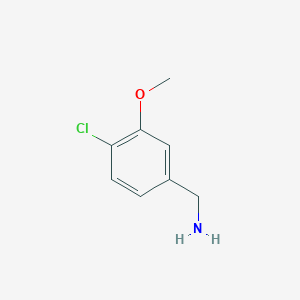

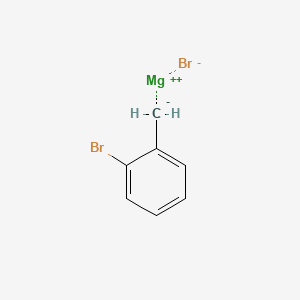

4,6-Dibromo-1H-indole is a compound with the molecular weight of 274.94 . It is a solid substance stored at room temperature .

Synthesis Analysis

The synthesis of 4,6-dibromo-1H-indole involves several steps. One method involves the sequential synthesis starting from 3,5-dibromoaniline by its diazotization with nitrosylsulfuric acid in sulfuric acid . Another method involves a green one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles .Molecular Structure Analysis

The molecular structure of 4,6-dibromo-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

The chemical reactions involving 4,6-dibromo-1H-indole are complex and varied. For instance, it can undergo a radical substitution involving 3,6-dibromination and 2-sulfoximination .Physical And Chemical Properties Analysis

4,6-Dibromo-1H-indole is a solid substance stored at room temperature . It has a molecular weight of 274.94 .Applications De Recherche Scientifique

-

Crystallography and Material Science

- 4,6-dibromo-1H-indole has been used in the study of crystal structures . The structural analysis of 2,3,3-trimethyl-3H-indole (2,3,3-trimethylindolenine) and its quaternized salts plays a crucial role in understanding the mechanisms of the chemical reactions resulting in various functional products .

- The molecules of 4,6-dibromoindolenine are linked by C—Br halogen bonds, forming zigzag chains propagating in the [001] direction .

- The results of this study contribute to the understanding of the crystal structure and intermolecular contacts present in both crystals .

-

Organic Chemistry

- Indoles, including 4,6-dibromo-1H-indole, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

-

Pharmaceutical Research

- Indole derivatives, including 4,6-dibromo-1H-indole, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- These compounds have created interest among researchers to synthesize a variety of indole derivatives .

-

Green Chemistry

-

Medicinal Chemistry

-

Agriculture

-

Chemical Synthesis

-

Biochemical Research

-

Environmental Science

-

Food Science

-

Nanotechnology

-

Analytical Chemistry

Safety And Hazards

Orientations Futures

The future directions for 4,6-dibromo-1H-indole research could involve its use in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . The incorporation of heavy atoms in the molecule, such as bromine and iodine, increases the generation of reactive species during photosensitization . In particular, fluorescent dyes with bromine atoms are utilized for photodynamic therapy applications .

Propriétés

IUPAC Name |

4,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUDJVIHHHIEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554546 | |

| Record name | 4,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dibromo-1H-indole | |

CAS RN |

99910-50-6 | |

| Record name | 4,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.